3-Chloro-1,1-difluoropropan-2-ol
Overview
Description
3-Chloro-1,1-difluoropropan-2-ol is an organic compound with the molecular formula C3H5ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,1-difluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of chloropropylene oxide with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1,1-difluoropropan-2-ol.
Oxidation: Formation of 3-chloro-1,1-difluoropropanone.
Reduction: Formation of 1,1-difluoropropane.
Scientific Research Applications
3-Chloro-1,1-difluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-difluoropropan-2-ol involves its interaction with biological molecules. It can disrupt metabolic pathways by inhibiting key enzymes, leading to the accumulation of toxic intermediates. This disruption can affect cellular respiration and energy production, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: Similar in structure but lacks the chlorine atom.
1-Chloro-3-fluoro-2-propanol: Contains both chlorine and fluorine atoms but in different positions.
Uniqueness
3-Chloro-1,1-difluoropropan-2-ol is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and as a research tool in studying metabolic pathways .
Properties
IUPAC Name |
3-chloro-1,1-difluoropropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOAAYPXATWNML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301344 | |
Record name | 3-Chloro-1,1-difluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2058331-78-3 | |
Record name | 3-Chloro-1,1-difluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2058331-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,1-difluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.